Cas no 758709-48-7 (1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione)
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Butanedione, 4,4,4-trifluoro-1-tricyclo[3.3.1.13,7]dec-1-yl-
- 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione
- 1-ADAMANTAN-1-YL-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE
- 1-adamantanyl-4,4,4-trifluorobutane-1,3-dione
- DTXSID70458832
- VS-14099
- EN300-228351
- MFCD03419461
- 758709-48-7
- 1-(adamantan-1-yl)-4,4,4-trifluorobutane-1,3-dione
- AB91383
- CS-0271222
- AKOS000210644
- AKOS037621794
- C14H17F3O2
- 1-Adamantan-1-yl-4,4,4-trifluorobutane-1,3-dione
- DLOXMVAITSLOPP-UHFFFAOYSA-N
- 1-(1-Adamantyl)-4,4,4-trifluoro-1,3-butanedione
-
- MDL: MFCD03419461
- Inchi: 1S/C14H17F3O2/c15-14(16,17)12(19)4-11(18)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2
- InChI Key: DLOXMVAITSLOPP-UHFFFAOYSA-N
- SMILES: FC(C(CC(C12CC3CC(CC(C3)C1)C2)=O)=O)(F)F
Computed Properties
- Exact Mass: 274.11800
- Monoisotopic Mass: 274.11806427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 3.29340
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A053695-250mg |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 250mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A053695-500mg |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 500mg |
$ 300.00 | 2022-06-08 | ||
| TRC | A053695-1000mg |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 1g |
$ 480.00 | 2022-06-08 | ||
| abcr | AB408009-250 mg |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 250MG |
€176.40 | 2022-03-24 | ||
| abcr | AB408009-500 mg |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 500MG |
€209.50 | 2022-03-24 | ||
| abcr | AB408009-1 g |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione; . |
758709-48-7 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB408009-5 g |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione; . |
758709-48-7 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB408009-10 g |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 10g |
€819.00 | 2022-03-24 | ||
| eNovation Chemicals LLC | K61676-5g |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 95% | 5g |
$780 | 2024-06-09 | |
| Enamine | EN300-228351-1g |
1-(adamantan-1-yl)-4,4,4-trifluorobutane-1,3-dione |
758709-48-7 | 1g |
$362.0 | 2023-09-15 |
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione Suppliers
1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione
Professional Introduction to Compound with CAS No. 758709-48-7 and Product Name: 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione
The compound identified by the CAS number 758709-48-7 and the product name 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione represents a fascinating molecule with significant potential in the field of chemical and pharmaceutical research. This compound belongs to a class of organofluorine derivatives that have garnered considerable attention due to their unique structural features and versatile applications. The presence of both the adamantyl group and the trifluorobutane-1,3-dione moiety endows this molecule with distinct chemical properties that make it a valuable candidate for further exploration.
Structurally, the adamantyl group is known for its high steric hindrance and stability, which can influence the reactivity and binding affinity of the molecule. This feature is particularly relevant in drug design, where bulky substituents can enhance binding to biological targets. On the other hand, the trifluorobutane-1,3-dione component introduces fluorine atoms into the molecular framework. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and pharmacokinetic properties of drug candidates. The combination of these two structural elements in 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione suggests a compound with enhanced potential for biological activity and functional utility.
In recent years, there has been growing interest in the development of novel fluorinated compounds for pharmaceutical applications. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, leading to improved binding interactions with biological targets. For instance, fluorinated compounds have been shown to exhibit enhanced binding affinity to enzymes and receptors due to changes in lipophilicity and electronic distribution. The adamantyl moiety further contributes to this by providing a rigid scaffold that can stabilize specific conformations required for optimal binding.
One of the most compelling aspects of 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione is its potential as a building block for more complex molecules. The trifluorobutane-1,3-dione group can serve as a reactive site for further functionalization through various chemical transformations. This flexibility allows researchers to modify the compound's properties tailored to specific needs. For example, introducing additional substituents or altering the connectivity around the fluorine atoms could lead to novel derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Recent studies have highlighted the importance of fluorinated compounds in the development of next-generation therapeutics. These studies have demonstrated that fluorine substitution can lead to significant improvements in drug efficacy and safety. For instance, fluorinated analogs of existing drugs have shown enhanced metabolic stability and reduced susceptibility to degradation by enzymes. This has been particularly relevant in the development of protease inhibitors and kinase inhibitors used in treating various diseases.
The adamantyl group in 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione also offers unique advantages in terms of steric protection. Adamantane derivatives are known for their resistance to chemical attack and their ability to maintain stable conformations in biological environments. This stability can be crucial for ensuring that the compound remains active over time and does not undergo unwanted transformations during storage or administration.
From a synthetic perspective, the preparation of 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione involves sophisticated organic reactions that highlight the intersection of fluorochemistry and medicinal chemistry. The synthesis typically requires multi-step processes involving fluorination reactions and ring-closing metathesis or condensation steps to introduce the desired functional groups. These synthetic strategies are often employed by researchers who specialize in advanced organic synthesis techniques.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. Fluorinated compounds are known for their unique material properties due to their high thermal stability and chemical resistance. In materials science, for example, fluorinated polymers are used in coatings that offer exceptional durability and resistance to environmental factors.
In conclusion, 758709-48-7 is a representative example of how structural innovation can lead to novel compounds with significant potential across multiple domains. The combination of an adamantyl group with a trifluorobutane-1,3-dione moiety creates a molecule that is both structurally interesting and biologically relevant. As research continues in this area, 1-(1-Adamantyl)-4,4,4-trifluorobutane-1,3-dione is likely to play an important role in future developments within chemical biology and drug discovery.
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